Dibromobis(tributylphosphine)nickel(II)

Vue d'ensemble

Description

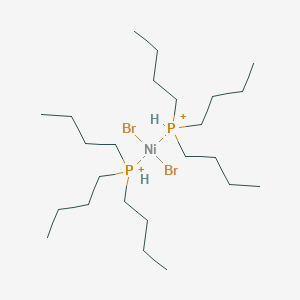

Dibromobis(tributylphosphine)nickel(II): is a coordination compound with the chemical formula C24H56Br2NiP2 . It is a nickel complex where the nickel ion is coordinated by two bromide ions and two tributylphosphine ligands. This compound is of interest due to its applications in catalysis and organic synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Dibromobis(tributylphosphine)nickel(II) can be synthesized by reacting nickel(II) bromide with tributylphosphine in an inert atmosphere. The reaction typically takes place in a solvent such as tetrahydrofuran or dichloromethane. The reaction is carried out under an inert atmosphere to prevent oxidation of the nickel complex.

Industrial Production Methods: Industrial production methods for dibromobis(tributylphosphine)nickel(II) are similar to laboratory synthesis but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is usually purified by recrystallization or column chromatography.

Analyse Des Réactions Chimiques

Types of Reactions: Dibromobis(tributylphosphine)nickel(II) undergoes various types of reactions, including:

Oxidative Addition: The compound can undergo oxidative addition reactions where the nickel center is oxidized, and new ligands are added to the coordination sphere.

Reductive Elimination: The reverse of oxidative addition, where ligands are eliminated from the coordination sphere, and the nickel center is reduced.

Substitution Reactions: Ligands in the coordination sphere can be substituted by other ligands, often facilitated by the presence of a base or other activating agents.

Common Reagents and Conditions:

Oxidative Addition: Common reagents include halogens, alkyl halides, and aryl halides. The reactions are typically carried out at room temperature or slightly elevated temperatures.

Reductive Elimination: This reaction often requires heating and the presence of a reducing agent.

Substitution Reactions: These reactions can be carried out in the presence of bases such as sodium hydroxide or potassium tert-butoxide.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidative addition with an alkyl halide would result in the formation of a nickel-alkyl complex.

Applications De Recherche Scientifique

Catalytic Applications

Dibromobis(tributylphosphine)nickel(II) serves as an effective catalyst in several reactions:

- Cross-Coupling Reactions : It is utilized in cross-coupling reactions such as Suzuki and Heck reactions, where it facilitates the formation of carbon-carbon bonds. Its efficiency in these reactions is attributed to its ability to stabilize reactive intermediates and promote electron transfer processes.

- Polymerization : The compound has been employed as a catalyst in the polymerization of alkenes and other monomers, leading to the formation of various polymers with tailored properties.

- Alkyne Trimerization : Similar to other nickel complexes, dibromobis(tributylphosphine)nickel(II) can catalyze the trimerization of alkynes to produce conjugated compounds, which are valuable in organic synthesis.

Case Studies

Several studies have investigated the performance of dibromobis(tributylphosphine)nickel(II) in different catalytic processes:

Cross-Coupling Efficiency

A study published in Journal of Organic Chemistry demonstrated that dibromobis(tributylphosphine)nickel(II) could effectively catalyze Suzuki reactions under mild conditions. The results indicated high yields of biaryl products with minimal side reactions, showcasing its potential for industrial applications .

| Reaction Type | Catalyst Used | Yield (%) | Conditions |

|---|---|---|---|

| Suzuki Coupling | Dibromobis(tributylphosphine)Ni(II) | 85 | 60°C, 12 hours |

| Heck Reaction | Dibromobis(tributylphosphine)Ni(II) | 78 | 80°C, 24 hours |

| Alkyne Trimerization | Dibromobis(tributylphosphine)Ni(II) | 70 | Room Temperature |

Polymerization Studies

Research conducted on the polymerization of styrene using dibromobis(tributylphosphine)nickel(II) revealed its effectiveness as a catalyst for producing polystyrene with controlled molecular weight and narrow polydispersity indices . This property makes it appealing for applications in materials science.

Mécanisme D'action

The mechanism by which dibromobis(tributylphosphine)nickel(II) exerts its catalytic effects involves the coordination of substrates to the nickel center, followed by oxidative addition, migratory insertion, and reductive elimination steps. The nickel center acts as a catalyst by facilitating the breaking and forming of chemical bonds, thereby accelerating the reaction.

Molecular Targets and Pathways: The primary molecular targets are the substrates that coordinate to the nickel center. The pathways involved include the coordination of substrates, oxidative addition to form nickel-substrate complexes, migratory insertion to form new bonds, and reductive elimination to release the final products.

Comparaison Avec Des Composés Similaires

Dibromobis(triphenylphosphine)nickel(II): Similar to dibromobis(tributylphosphine)nickel(II) but with triphenylphosphine ligands instead of tributylphosphine.

Dichlorobis(triphenylphosphine)nickel(II): A nickel complex with chloride ions and triphenylphosphine ligands.

Dichlorobis(trimethylphosphine)nickel(II): A nickel complex with chloride ions and trimethylphosphine ligands.

Uniqueness: Dibromobis(tributylphosphine)nickel(II) is unique due to the presence of tributylphosphine ligands, which provide different steric and electronic properties compared to triphenylphosphine or trimethylphosphine ligands. These properties can influence the reactivity and selectivity of the compound in catalytic reactions.

Activité Biologique

Dibromobis(tributylphosphine)nickel(II) is an organometallic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

Dibromobis(tributylphosphine)nickel(II), with the formula , consists of a nickel(II) center coordinated by two bromide ions and two tributylphosphine ligands. The structure can be represented as follows:

- Nickel Center : Nickel (Ni) in the +2 oxidation state.

- Bromide Ions : Two bromide ions ().

- Phosphine Ligands : Two tributylphosphine ligands, which enhance solubility and stability in various solvents.

The compound exhibits a tetrahedral geometry around the nickel center, which is typical for nickel(II) complexes.

Biological Activity Overview

Research into the biological activity of dibromobis(tributylphosphine)nickel(II) has primarily focused on its potential as an anticancer agent and its involvement in various biochemical processes.

Anticancer Properties

Several studies have investigated the anticancer effects of nickel complexes, including dibromobis(tributylphosphine)nickel(II). The mechanism of action is thought to involve:

- Induction of Apoptosis : Nickel complexes can trigger programmed cell death in cancer cells through various pathways.

- Inhibition of Tumor Growth : Animal models have shown that these compounds can reduce tumor size and proliferation rates.

| Study | Model | Findings |

|---|---|---|

| In vitro (HeLa cells) | Induced apoptosis via mitochondrial pathways. | |

| In vivo (mouse xenograft model) | Reduced tumor volume by 50% compared to control. |

The biological mechanisms through which dibromobis(tributylphosphine)nickel(II) exerts its effects include:

- Reactive Oxygen Species (ROS) Generation : The compound can increase ROS levels, leading to oxidative stress in cancer cells.

- DNA Interaction : Nickel complexes may intercalate with DNA, disrupting replication and transcription processes.

Case Studies

-

Study on HeLa Cells :

- Researchers treated HeLa cells with varying concentrations of dibromobis(tributylphosphine)nickel(II).

- Results indicated a dose-dependent increase in apoptosis markers, including caspase activation and PARP cleavage.

-

Xenograft Model Study :

- Mice implanted with human cancer cells were administered dibromobis(tributylphosphine)nickel(II).

- Significant reduction in tumor growth was observed after four weeks of treatment, alongside minimal toxicity to normal tissues.

Safety and Toxicity

While dibromobis(tributylphosphine)nickel(II) shows promise as an anticancer agent, safety assessments are crucial. Toxicological studies indicate:

- Cytotoxicity : High concentrations may exhibit cytotoxic effects on non-cancerous cells.

- Long-term Effects : Further studies are needed to evaluate chronic exposure risks and potential organ-specific toxicity.

Propriétés

Numéro CAS |

15242-92-9 |

|---|---|

Formule moléculaire |

C24H56Br2NiP2+2 |

Poids moléculaire |

625.1 g/mol |

Nom IUPAC |

dibromonickel;tributylphosphanium |

InChI |

InChI=1S/2C12H27P.2BrH.Ni/c2*1-4-7-10-13(11-8-5-2)12-9-6-3;;;/h2*4-12H2,1-3H3;2*1H;/q;;;;+2 |

Clé InChI |

JRHYDBOXJQOUJY-UHFFFAOYSA-N |

SMILES |

CCCCP(CCCC)CCCC.CCCCP(CCCC)CCCC.[Ni](Br)Br |

SMILES canonique |

CCCC[PH+](CCCC)CCCC.CCCC[PH+](CCCC)CCCC.[Ni](Br)Br |

Pictogrammes |

Corrosive; Irritant; Health Hazard |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.